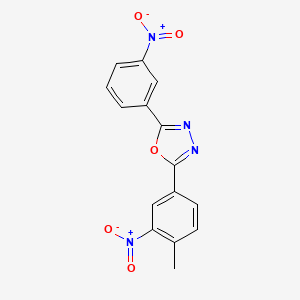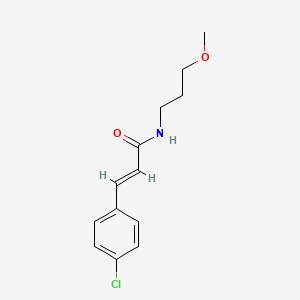![molecular formula C17H19NO B5033368 N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5033368.png)
N-[1-(2,4-dimethylphenyl)ethyl]benzamide
説明
N-[1-(2,4-dimethylphenyl)ethyl]benzamide, also known as DMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEB belongs to the class of benzamides, which are known for their diverse biological activities.
科学的研究の応用
Structural Studies and Synthesis : A study by Claramunt et al. (2007) focused on the structural analysis of 2-(2,4-Dimethylphenyl)-2H-benzotriazole, synthesized from 2,4-dimethyl-N-(2-nitrophenyl)benzamide, using NMR and X-ray diffraction. This research contributes to understanding the molecular conformation of compounds related to N-[1-(2,4-dimethylphenyl)ethyl]benzamide (Claramunt et al., 2007).
Anticonvulsant Activity : Afolabi and Okolie (2013) explored the anticonvulsant effects of N-(2,6-dimethylphenyl)-substituted-benzamides. Although different in structure, this research is relevant for understanding the pharmacological potential of similar compounds (Afolabi & Okolie, 2013).
Nitric Oxide Production Inhibition : Kim et al. (2009) identified new benzamide derivatives, including N-{[ P-(3,7-dimethyl-6 R,7-dihydroxy-4 R-octadecanoyloxy-2-octenyloxy)phenyl]ethyl} benzamide, which showed potent inhibitory effects on nitric oxide production in microglia cells. This study suggests potential anti-inflammatory or neuroprotective applications (Kim et al., 2009).
Crystallography and Molecular Conformation : Research by Gowda et al. (2008) on N-(2,6-Dimethylphenyl)benzamide provided insights into the crystal structure and molecular conformation of this compound, which can be foundational for understanding similar benzamides (Gowda et al., 2008).
Chemical Synthesis and Biological Activity : Noubade et al. (2009) worked on synthesizing and characterizing compounds related to 2-[(2,3-dimethylphenyl)amino]benzonamide azetidine-2-ones, providing insight into the chemical properties and potential biological activities of these compounds (Noubade et al., 2009).
Molecular Ligands and Receptor Affinity : Leopoldo et al. (2002) conducted a study on benzamide derivatives as dopamine receptor ligands. Although the primary focus was on a different benzamide derivative, this research is useful for understanding the potential receptor interactions of similar compounds (Leopoldo et al., 2002).
- the cytotoxic effects of radioiodinated N-(2-(diethylamino)ethyl)benzamides on melanotic melanoma, offering insights into potential therapeutic applications for similar benzamide derivatives in cancer treatment (Wolf et al., 2004).
Catalytic Properties in Chemical Reactions : Zuyls et al. (2008) studied the tris(formamidinato)lanthanum(III) complexes as catalysts in the Tishchenko reaction. This research can be useful in understanding the role of related benzamide compounds in catalysis and chemical synthesis (Zuyls et al., 2008).
Vibrational Spectroscopy and Polymorphism Studies : Cunha et al. (2014) examined mefenamic acid polymorphs, which include 2-[(2,3-(dimethylphenyl)amino] benzoic acid, through spectroscopic methods, providing valuable information on the structural and morphological characteristics of benzamide derivatives (Cunha et al., 2014).
Synthesis and Biological Screening : Sabbaghan and Hossaini (2012) reported on the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, highlighting their potential for biological applications (Sabbaghan & Hossaini, 2012).
Effects on Polymorphism and Crystal Shape : Mudalip et al. (2018) explored the impact of different solvents on the polymorphism and shape of mefenamic acid crystals, which can provide insights into the physical properties of similar compounds (Mudalip et al., 2018).
Synthesis and Characterization of Antagonists : Hong et al. (2015) synthesized and characterized a potent C-C chemokine receptor 1 (CCR1) antagonist with a benzamide functionality, contributing to the understanding of benzamide derivatives in receptor antagonism (Hong et al., 2015).
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-16(13(2)11-12)14(3)18-17(19)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLRBVNDMUTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5033302.png)

![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033339.png)


![ethyl 1-[(5-acetyl-3-thienyl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5033356.png)
![N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5033369.png)
![3,5-dichloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5033374.png)
![4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide](/img/structure/B5033375.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5033379.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5033386.png)

